molecular formula C37H48N4O6 B600909 Lopinavir Metabolite M-3/M-4 CAS No. 221553-72-6

Lopinavir Metabolite M-3/M-4

Katalognummer: B600909
CAS-Nummer: 221553-72-6
Molekulargewicht: 644.813
InChI-Schlüssel: HECSHMHYHYDFLR-SWOJEPDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lopinavir Metabolite M-3/M-4, also known as this compound, is a useful research compound. Its molecular formula is C37H48N4O6 and its molecular weight is 644.813. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Lopinavir, an HIV protease inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4). Among its metabolites, M-3 and M-4 are significant due to their biological activity and potential therapeutic implications. This article reviews the biological activity of these metabolites, supported by data tables and relevant research findings.

Overview of Lopinavir Metabolism

Lopinavir undergoes extensive oxidative metabolism, yielding multiple metabolites, with M-3 and M-4 being predominant. These metabolites are formed through various pathways, including C-4 oxidation, and are crucial for understanding the pharmacokinetics and pharmacodynamics of Lopinavir.

Key Metabolites

Metabolite Chemical Structure Biological Activity
M-3C37H48N4O5Comparable antiviral activity to Lopinavir
M-4C37H48N4O5Comparable antiviral activity to Lopinavir

Lopinavir and its metabolites primarily inhibit HIV proteases, which are essential for viral replication. The mechanism involves binding to the active site of the protease enzyme, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly .

Pharmacokinetics

The pharmacokinetic profile of Lopinavir is significantly altered by its metabolites. Co-administration with ritonavir enhances the bioavailability of Lopinavir by inhibiting CYP3A4-mediated metabolism, thus increasing plasma concentrations of both Lopinavir and its metabolites .

Key Pharmacokinetic Parameters

Parameter Value
Volume of Distribution16.9 L
Protein Binding>98%
Elimination RoutePrimarily fecal (82.6%)
Half-lifeApproximately 5–6 hours

Case Studies

Several studies have investigated the clinical implications of Lopinavir metabolites. For instance:

  • Study on HIV Patients : A cohort study indicated that patients receiving Lopinavir/ritonavir exhibited improved viral load suppression compared to those on other regimens. The presence of M-3 and M-4 was correlated with enhanced therapeutic outcomes .
  • COVID-19 Treatment Trials : Research exploring the use of Lopinavir in COVID-19 revealed that while initial studies showed promise, subsequent analyses indicated variable efficacy potentially influenced by metabolite activity .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics of Lopinavir Metabolite M-3/M-4

The pharmacokinetic profile of lopinavir is influenced by its metabolites. Studies indicate that the M-3 and M-4 metabolites exhibit varying degrees of antiviral activity and may contribute to the overall efficacy of lopinavir therapy.

Parameter Lopinavir M-3 M-4
Oral Bioavailability~25%Not specifiedNot specified
Protein Binding>98%Not specifiedNot specified
Half-life4–6 hoursNot specifiedNot specified

Clinical Applications

  • HIV Treatment :
    • The primary application of lopinavir and its metabolites is in the management of HIV infection. The combination therapy with ritonavir enhances the plasma levels of both lopinavir and its metabolites, potentially increasing their therapeutic effects .
  • Drug Interactions :
    • This compound may influence the pharmacokinetics of co-administered drugs metabolized by CYP3A4. For instance, interactions with other antiretrovirals or medications like bedaquiline have been documented, where lopinavir/ritonavir can alter the clearance rates of these drugs .

Case Study 1: Efficacy in Antiretroviral Therapy

A study involving antiretroviral-naive patients demonstrated that the coadministration of lopinavir/ritonavir resulted in significant suppression of viral load. The presence of metabolites M-3 and M-4 was associated with improved outcomes in terms of CD4+ cell count recovery and reduced viral replication rates .

Case Study 2: Drug Interaction Analysis

Research highlighted the impact of lopinavir/ritonavir on the pharmacokinetics of bedaquiline. The study found that co-administration led to a substantial decrease in clearance rates for bedaquiline when combined with lopinavir/ritonavir due to competitive inhibition at metabolic pathways, underscoring the importance of monitoring drug interactions in clinical settings .

Safety Profile

While lopinavir is generally well-tolerated, its metabolites can contribute to adverse effects, particularly when interacting with other medications. Monitoring for potential side effects such as gastrointestinal disturbances, hyperlipidemia, and liver enzyme elevations is essential during treatment .

Eigenschaften

IUPAC Name

(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSHMHYHYDFLR-SWOJEPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.